

Physical and chemical characteristics of Tridecanoic acid-d2

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Compound of Interest

Compound Name: Tridecanoic acid-d2

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An In-depth Technical Guide to **Tridecanoic Acid-d2**: Physical and Chemical Characteristics for Researchers

Introduction

Tridecanoic acid-d2, a deuterated form of the 13-carbon saturated fatty acid, serves as a critical tool in advanced biomedical and pharmaceutical research.[1] Its isotopic labeling allows for precise quantification and tracing in complex biological systems. This technical guide provides an in-depth overview of the physical and chemical properties of **Tridecanoic acid-d2**, alongside detailed experimental protocols for its application in mass spectrometry, NMR spectroscopy, and metabolic tracer studies. The information is tailored for researchers, scientists, and professionals in drug development who require a stable, reliable internal standard or metabolic probe.

Physical and Chemical Characteristics

Tridecanoic acid-d2, also known as 2,2-Dideuterotridecanoic acid, is a white solid at room temperature.[2][3] The substitution of two hydrogen atoms with deuterium at the alpha-carbon position results in a mass shift of +2, making it readily distinguishable from its endogenous counterpart in mass spectrometry-based analyses.[2] While its physical properties are very similar to the unlabeled form, the isotopic substitution is key to its utility in analytical applications.[3]

Table 1: Physical and Chemical Properties of **Tridecanoic Acid-d2**

Property	Value
Chemical Formula	C ₁₃ H ₂₄ D ₂ O ₂ [3]
Linear Formula	CH ₃ (CH ₂) ₁₀ CD ₂ COOH[2]
Molecular Weight	216.36 g/mol [2][3]
CAS Number	64118-44-1[2][3]
Appearance	White solid[2][3]
Melting Point	41-42 °C[2]
Boiling Point	236 °C at 100 mmHg[2][4]
Flash Point	113 °C (closed cup)[2]
Isotopic Purity	≥98 atom % D[2]
Solubility	Soluble in organic solvents like alcohol and ether.[5][6]
InChI Key	SZHOJFHSIKHZHA-XUWBISKJSA-N[2]

Applications in Research

Tridecanoic acid-d2 is a versatile molecule with several key applications in research:

- **Internal Standard:** It is widely used as an internal standard for the quantitative analysis of fatty acids and other lipids by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1]
- **Metabolic Tracer:** The deuterium label allows researchers to trace the metabolic fate of tridecanoic acid in various biological systems, providing insights into fatty acid metabolism and related pathways.[1][7]
- **Drug Development:** In drug metabolism studies, it can be used to assess the effect of new chemical entities on fatty acid metabolism.[8][9]

Experimental Protocols

Quantification of Fatty Acids in Plasma using GC-MS

This protocol describes the use of **Tridecanoic acid-d2** as an internal standard for the accurate quantification of free fatty acids in a plasma sample.

Methodology:

- Sample Preparation:
 - To 100 µL of plasma, add 10 µL of a 1 mg/mL solution of **Tridecanoic acid-d2** in methanol (internal standard).
 - Add 500 µL of a 2:1 chloroform:methanol solution to extract the lipids.
 - Vortex for 2 minutes and centrifuge at 3000 x g for 10 minutes.
 - Collect the lower organic phase and dry it under a stream of nitrogen.
- Derivatization:
 - To the dried lipid extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
 - Incubate at 60 °C for 30 minutes to form trimethylsilyl (TMS) esters of the fatty acids.
- GC-MS Analysis:
 - Inject 1 µL of the derivatized sample into a GC-MS system.
 - Use a suitable capillary column (e.g., HP-5MS) for separation.
 - The mass spectrometer is operated in electron ionization (EI) mode, and the ions are monitored in selected ion monitoring (SIM) mode.
 - Quantify the target fatty acids by comparing their peak areas to the peak area of the **Tridecanoic acid-d2** TMS derivative.[\[10\]](#)

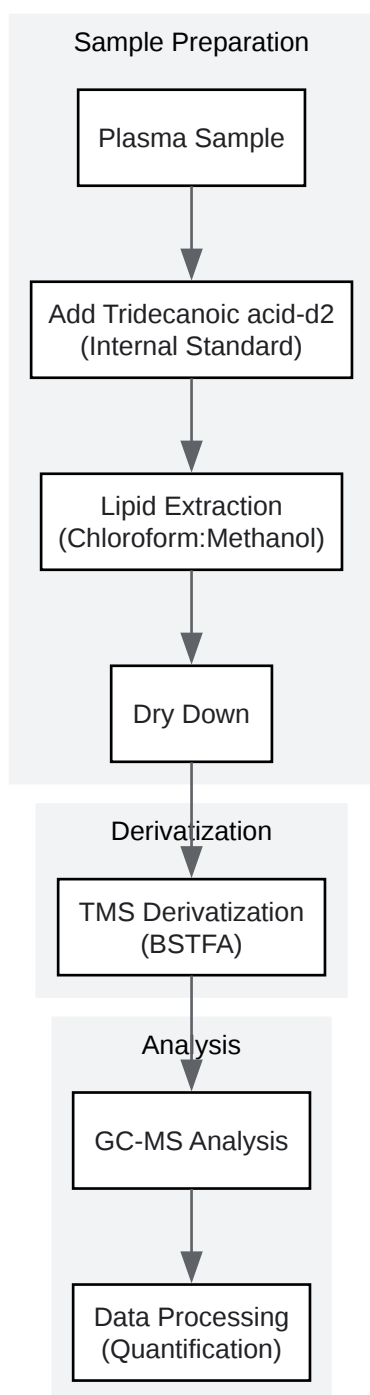


Figure 1. Workflow for Fatty Acid Quantification using GC-MS.

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Caption: Figure 1. Workflow for Fatty Acid Quantification using GC-MS.

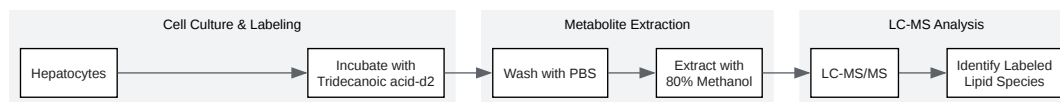
Metabolic Flux Analysis using LC-MS

This protocol outlines a method to trace the metabolism of **Tridecanoic acid-d2** in cultured cells to understand its incorporation into more complex lipids.

Methodology:

- Cell Culture and Labeling:
 - Culture cells (e.g., hepatocytes) to 80% confluency.
 - Replace the normal growth medium with a medium supplemented with 50 μ M **Tridecanoic acid-d2**.
 - Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours).
- Metabolite Extraction:
 - At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS).
 - Quench metabolism and extract metabolites by adding 1 mL of ice-cold 80% methanol.
 - Scrape the cells, collect the extract, and centrifuge to pellet cell debris.
 - Collect the supernatant for analysis.
- LC-MS Analysis:
 - Analyze the extracts using a high-resolution mass spectrometer coupled with liquid chromatography.
 - Use a C18 column for reverse-phase separation of lipids.
 - The mass spectrometer is operated in a data-dependent acquisition mode to collect both MS1 and MS/MS spectra.
 - Identify and quantify deuterated downstream metabolites (e.g., triglycerides, phospholipids containing the d2-tridecanoyl moiety) based on their accurate mass and fragmentation patterns.

Figure 2. Experimental Workflow for Metabolic Flux Analysis.



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Caption: Figure 2. Experimental Workflow for Metabolic Flux Analysis.

Signaling Pathways and Metabolic Fate

Tridecanoic acid, as an odd-chain fatty acid, can be metabolized through beta-oxidation, producing propionyl-CoA in the final cycle, which can then enter the Krebs cycle. When **Tridecanoic acid-d2** is used as a tracer, the deuterium label can be followed through these metabolic conversions.

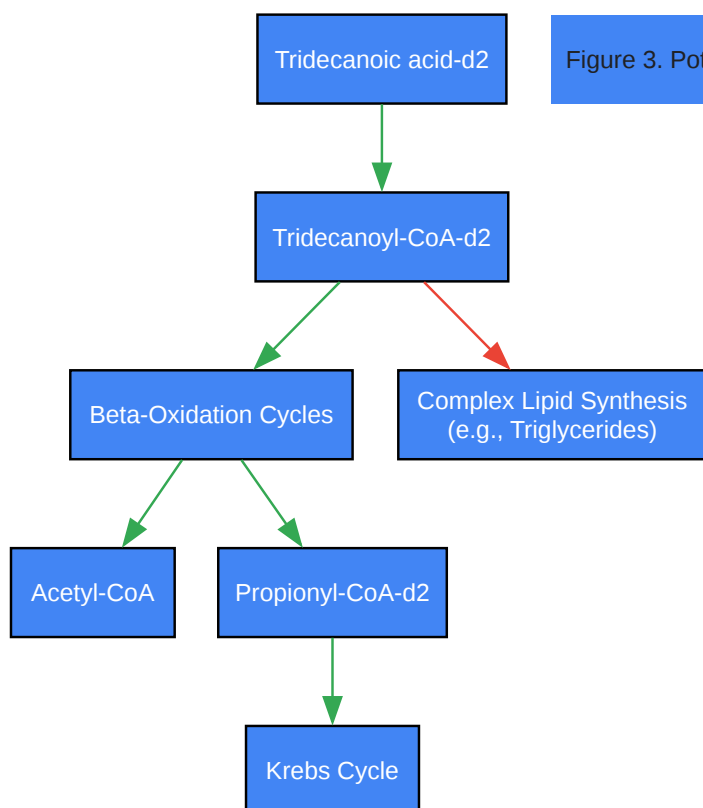


Figure 3. Potential Metabolic Fate of Tridecanoic Acid-d2.

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Caption: Figure 3. Potential Metabolic Fate of **Tridecanoic Acid-d2**.

Safety and Handling

Tridecanoic acid-d2 is classified as an irritant, causing skin, eye, and respiratory system irritation.[2] Appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask, should be worn when handling the solid compound.[2] It is a combustible solid and should be stored in a well-ventilated area.[2]

Conclusion

Tridecanoic acid-d2 is an invaluable tool for researchers in lipidomics, metabolomics, and drug development. Its well-defined physical and chemical properties, combined with its isotopic stability, make it an excellent internal standard and metabolic tracer. The experimental protocols and workflows provided in this guide offer a starting point for its effective

implementation in a research setting, enabling precise and reliable quantitative and qualitative analyses of fatty acid metabolism.

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